

# Stearyl laurate physicochemical properties

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An In-depth Technical Guide to the Physicochemical Properties of Stearyl Laurate

For Researchers, Scientists, and Drug Development Professionals

**Stearyl laurate** (CAS No. 3234-84-2), the ester of stearyl alcohol and lauric acid, is a waxy solid that serves as a crucial excipient in the pharmaceutical and cosmetic industries.[1] Its lipophilic nature and emollient properties make it a valuable component in topical and transdermal drug delivery systems, where it can modify product texture and enhance the skin penetration of active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the core physicochemical properties of **stearyl laurate**, detailed experimental protocols for their determination, and logical frameworks for understanding its application in formulation development.

### **Core Physicochemical Properties**

The fundamental physicochemical characteristics of **stearyl laurate** are critical for its function in pharmaceutical formulations, influencing factors such as API solubility, emulsion stability, and the sensory profile of topical products. The quantitative data for these properties are summarized in the table below.



Property	Value	
IUPAC Name	Octadecyl dodecanoate[1][3]	
Synonyms	Octadecyl laurate, Dodecanoic acid, octadecyl ester[4]	
CAS Number	3234-84-2	
Molecular Formula	C30H60O2	
Molecular Weight	452.80 g/mol	
Appearance	Solid at room temperature	
Melting Point	Not explicitly found in search results.	
Boiling Point	484.9 °C at 760 mmHg	
Density	0.858 g/cm <sup>3</sup>	
Water Solubility	Insoluble	
LogP (Octanol/Water)	14.52 (Estimated)	

# **Experimental Protocols**

Accurate determination of physicochemical properties is essential for formulation development and regulatory submission. The following sections detail standard methodologies for key parameters.

### **Melting Point Determination**

The melting point is a critical parameter for characterizing the physical state and purity of **stearyl laurate**. A sharp melting range typically indicates high purity.

Methodology: Capillary Method (Based on USP <741> and standard laboratory practices)

 Sample Preparation: A small amount of finely powdered, dry stearyl laurate is packed into a capillary tube to a height of 1-2 mm. The tube is tapped to ensure dense packing.



- Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or digital temperature sensor is used.
- Procedure:
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
  - The determination is repeated with a fresh sample, heating rapidly to about 10 °C below the approximate melting point.
  - The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as
  the beginning of the melting range. The temperature at which the last solid particle melts is
  recorded as the end of the range.

### **Solubility Determination (OECD 105)**

Due to its highly lipophilic nature, **stearyl laurate** is practically insoluble in water. Its solubility in organic solvents is more relevant for formulation purposes. The OECD 105 guideline, primarily for water solubility, provides a robust framework that can be adapted for organic solvents.

Methodology: Shake-Flask Method

- Principle: An excess amount of the solute (stearyl laurate) is added to a known volume of the solvent of interest in a sealed container and agitated at a constant temperature until equilibrium is reached.
- Apparatus:
  - Temperature-controlled orbital shaker or magnetic stirrer.
  - Sealed flasks or vials.
  - Centrifuge.



- Syringe filters (e.g., PTFE, chemically inert and non-absorbent to the solute).
- Analytical balance.
- High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system for quantification.

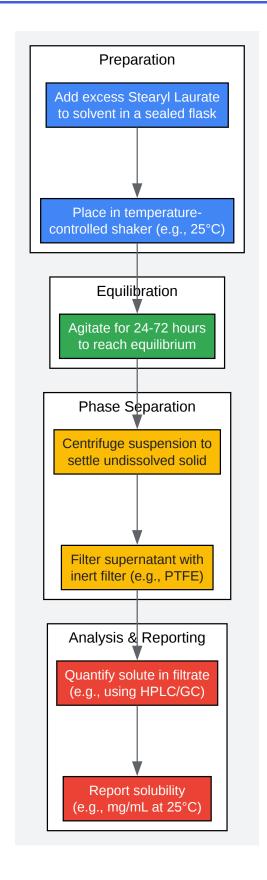
#### Procedure:

- Add an excess amount of stearyl laurate to a flask containing a known volume of the solvent (e.g., ethanol, isopropyl myristate). Ensure undissolved solid remains.
- Seal the flask and place it in the temperature-controlled shaker (e.g., 25 °C).
- Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.
- After equilibration, cease agitation and allow the suspension to settle.
- Separate the undissolved solid from the solution via centrifugation and subsequent filtration of the supernatant through a chemically inert filter to obtain a clear, saturated solution.

#### · Quantification:

- Analyze the concentration of stearyl laurate in the filtrate using a validated analytical method, such as HPLC or GC.
- Prepare a calibration curve using standard solutions of stearyl laurate of known concentrations to ensure accurate quantification.
- Data Reporting: Report the solubility in units such as mg/mL or g/100g of solvent at the specified temperature.





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Caption: Workflow for solubility determination via the shake-flask method.



### **Octanol-Water Partition Coefficient (LogP)**

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. For highly lipophilic substances like **stearyl laurate**, direct measurement using the shake-flask method (OECD 107) is challenging due to extremely low water solubility. Therefore, values are often estimated using computational models. However, the principles of the experimental method are foundational.

Methodology: Shake-Flask Method (OECD 107)

Principle: A solute is dissolved in a biphasic system of n-octanol and water. After
equilibration, the concentration of the solute in each phase is measured, and the partition
coefficient is calculated as the ratio of the concentration in the octanol phase to that in the
aqueous phase.

#### Apparatus:

- Centrifuge tubes with stoppers.
- Mechanical shaker.
- Centrifuge.
- Analytical instrumentation (HPLC or GC) for quantification.

#### Procedure:

- Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours and allowing them to separate.
- Prepare a stock solution of stearyl laurate in water-saturated n-octanol.
- Add a known volume of the stock solution to a centrifuge tube containing a known volume of n-octanol-saturated water. The volume ratio is chosen based on the expected LogP.
- Seal the tube and shake it at a constant temperature until equilibrium is achieved (e.g., 2 hours).

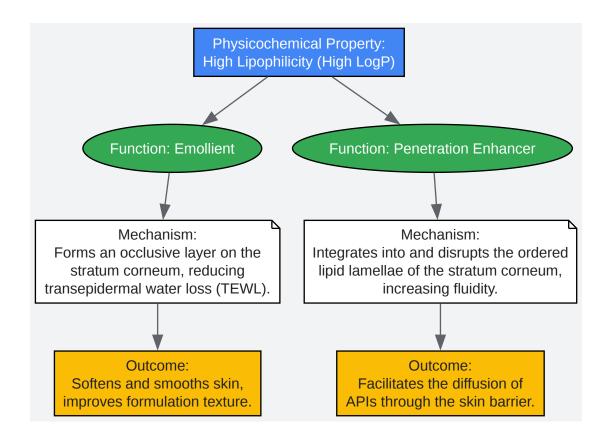


- Separate the two phases by centrifugation.
- Quantification:
  - Carefully sample each phase (aqueous and octanol).
  - Determine the concentration of stearyl laurate in each phase using a suitable analytical method.
- Calculation:
  - Calculate Kow = C\_octanol / C\_water, where C is the concentration in each phase at equilibrium.
  - LogP is the base-10 logarithm of Kow.

## **Application Logic in Formulations**

The physicochemical properties of **stearyl laurate** directly inform its use in pharmaceutical formulations, particularly in topical products. Its high molecular weight and long hydrocarbon chain result in a high LogP, indicating strong lipophilicity. This characteristic is central to its primary functions as an emollient and a penetration enhancer.





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Caption: Relationship between **stearyl laurate**'s lipophilicity and its function.

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